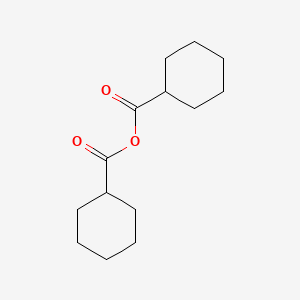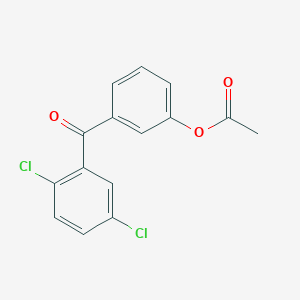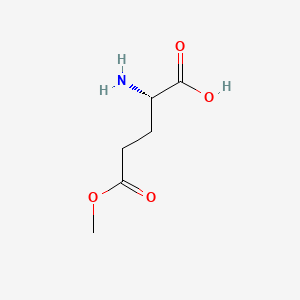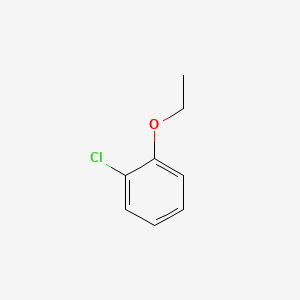
Cyclohexanecarboxylic anhydride
描述
Cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C14H22O3. It is a colorless to pale yellow liquid with a distinctive pungent odor. This compound is primarily used in organic synthesis as an acylating agent and in the preparation of various organic compounds such as esters and amides .
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic anhydride can be synthesized through the reaction of cyclohexanecarboxylic acid with dehydrating agents such as acetic anhydride or phosphorus pentoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of benzoic acid, followed by dehydration of the resulting cyclohexanecarboxylic acid. This method is efficient and yields high-purity product suitable for various applications .
化学反应分析
Types of Reactions: Cyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexanecarboxylic acid.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in nucleophilic acyl substitution reactions with this compound to form esters and amides, respectively.
Major Products:
Esters: Formed by the reaction of this compound with alcohols.
Amides: Formed by the reaction with amines.
Cyclohexanecarboxylic Acid: Formed by hydrolysis.
科学研究应用
Cyclohexanecarboxylic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as an acylating agent in organic synthesis to introduce acyl groups into various substrates.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of cyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of acylated products. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group and the formation of the final product .
相似化合物的比较
Cyclohexanecarboxylic anhydride can be compared with other similar compounds such as:
Cyclohexanecarboxylic Acid: The parent compound, which is less reactive and primarily used as a precursor in the synthesis of the anhydride.
Acetic Anhydride: A more commonly used acylating agent with higher reactivity but less selectivity compared to this compound.
Phthalic Anhydride: Another anhydride used in the production of polymers and resins, but with different reactivity and applications.
This compound is unique due to its specific reactivity profile and applications in various fields, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
cyclohexanecarbonyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHUAELJNSBTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177194 | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22651-87-2 | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22651-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022651872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANECARBOXYLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHZ4DJ2FT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when cyclohexanecarboxylic anhydride interacts with sulfur trioxide?
A1: According to the research, when this compound is combined in a 1:1 molar ratio with sulfur trioxide (SO₃) dissolved in liquid sulfur dioxide, the predominant product formed is dicyclohexanecarbonylsulphate (1). [] This suggests that under these specific conditions, this compound reacts with sulfur trioxide to form a stable adduct.
Q2: Are dicyclohexanecarbonylsulphate and cyclohexyloxocarbenium ions stable compounds?
A3: The research states that both dicyclohexanecarbonylsulphate (1) and cyclohexyloxocarbenium ions (C6H11CO+) exhibit limited stability and are only found in solution and at low temperatures. [] This suggests that these compounds are likely to decompose or react further at higher temperatures or in different solvent systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















